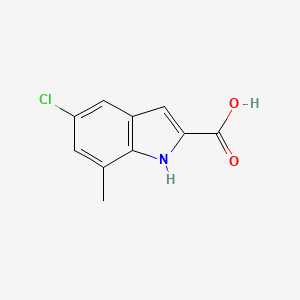
2-(Quinolin-4-yl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Quinolin-4-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.24 g/mol . This compound features a quinoline ring attached to a cyclopropane carboxylic acid moiety, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-4-yl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction conditions such as temperature and pressure, are crucial factors in scaling up the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Quinolin-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
2-(Quinolin-4-yl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Quinolin-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or bind to proteins, affecting their function and activity. The cyclopropane carboxylic acid moiety may also play a role in modulating the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A simpler compound with a similar quinoline ring structure.
Cyclopropane carboxylic acid: A compound with a similar cyclopropane carboxylic acid moiety.
2-Quinolinylacetic acid: A compound with a similar quinoline ring but different carboxylic acid moiety.
Uniqueness
2-(Quinolin-4-yl)cyclopropane-1-carboxylic acid is unique due to its combination of a quinoline ring and a cyclopropane carboxylic acid moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
IUPAC Name |
2-quinolin-4-ylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(16)11-7-10(11)8-5-6-14-12-4-2-1-3-9(8)12/h1-6,10-11H,7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMOJSADAZCTDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=NC3=CC=CC=C23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide](/img/structure/B2356117.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2356120.png)
![1-benzyl-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2356121.png)
![2-Chloro-N-[(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2356122.png)

![1-[4-(1H-Indol-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2356125.png)
![1-{[(1-methyl-1h-imidazol-2-yl)methyl]sulfanyl}butan-2-amine](/img/structure/B2356127.png)
![Ethyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2356130.png)
![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2356134.png)

![3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2356137.png)

![2-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2356140.png)
